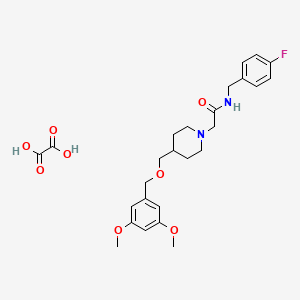
2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a useful research compound. Its molecular formula is C26H33FN2O8 and its molecular weight is 520.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a complex organic molecule belonging to the class of amide-substituted piperidines. Its intricate structure suggests potential biological activity, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C23H34N2O9
- Molecular Weight : 482.5 g/mol
- Key Functional Groups :
- Piperidine ring
- Acetamide group
- Dimethoxybenzyl moiety
This structural complexity allows for interactions with various biological targets, making it an interesting candidate for pharmacological studies.
Pharmacological Effects
Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:
- Neurotransmitter Modulation : Compounds with piperidine structures are frequently involved in modulating neurotransmitter systems, which can impact mood and cognitive functions.
- Anti-inflammatory Properties : Many piperidine derivatives have shown promise in reducing inflammation, which is crucial in various chronic diseases.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific data on this compound is limited.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with specific receptors or enzymes involved in neurotransmission and inflammatory pathways. The presence of the dimethoxybenzyl group may enhance its affinity for certain biological targets.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds:
- Neuropharmacology : A study on piperidine derivatives indicated significant effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
- Anti-inflammatory Studies : Research has shown that similar compounds can inhibit pro-inflammatory cytokines in vitro, demonstrating their potential as anti-inflammatory agents .
- Antimicrobial Assays : Preliminary assays on structurally related compounds have indicated antimicrobial activity against various pathogens, warranting further investigation into their efficacy.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Piperidine, Acetamide | Neurotransmitter modulation, Anti-inflammatory | Complex structure |
| (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-2-yl)methanone | Piperidine, Thiophene | Antimicrobial, CNS effects | Diverse pharmacological effects |
| N-(3,5-Dimethoxybenzyl)-piperidine derivatives | Piperidine ring | Varies widely | Different substituents |
特性
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O4.C2H2O4/c1-29-22-11-20(12-23(13-22)30-2)17-31-16-19-7-9-27(10-8-19)15-24(28)26-14-18-3-5-21(25)6-4-18;3-1(4)2(5)6/h3-6,11-13,19H,7-10,14-17H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPAEBPCYRHDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













